molecular formula C19H23N7Se2 B1193492 6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

Cat. No. B1193492
M. Wt: 507.36
InChI Key: KUGJLOYHZKIOSI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLLN-15 is a selective activator of cytostatic macroautophagy/autophagy in triple-negative breast cancer (TNBC).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Hu et al. (2004) involves the synthesis of selenomorpholine derivatives, which is structurally related to the compound . This research could be foundational for understanding the synthesis pathways and structural properties of such selenium-containing compounds (Hu et al., 2004).

Biological Activity and Therapeutic Potential

  • Bosco et al. (2018) discuss reversine-related molecules, which are 2,6-diamino-substituted purines, similar to the compound of interest. These molecules have shown potential in interfering with cancer cell cycle progression and could provide insights into the therapeutic applications of structurally related compounds (Bosco et al., 2018).

  • Märschenz and Rehse (2006) synthesized various purine-2,6-diamines, which showed significant inhibition of blood platelet aggregation. This research could be pertinent in exploring the potential of the compound for similar biological activities (Märschenz & Rehse, 2006).

Chemotherapeutic Research

  • Letham (1969) discusses the application of cytokinins, a class of compounds that include purine derivatives, in plant tissue regulation. This research could be relevant in exploring the broader applications of purine derivatives in biological systems (Letham, 1969).

  • Qu et al. (2009) focused on synthesizing novel purine nucleosides under specific conditions, which might offer insights into the synthesis and potential applications of the compound in the field of nucleoside research (Qu et al., 2009).

properties

Product Name

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

Molecular Formula

C19H23N7Se2

Molecular Weight

507.36

IUPAC Name

(S)-N2-(4-selenomorpholinophenyl)-N6-(tetrahydroselenophen-3-yl)-9H-purine-2,6-diamine

InChI

InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1

InChI Key

KUGJLOYHZKIOSI-AWEZNQCLSA-N

SMILES

C12=NC(NC3=CC=C(N4CC[Se]CC4)C=C3)=NC(N[C@@H]5C[Se]CC5)=C1N=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SLLN15;  SLLN 15;  SLLN-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine
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6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

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